2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound characterized by the presence of a cyclopropane ring attached to a trifluorophenyl group and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
The synthesis of 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable trifluorophenyl precursor followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes the reaction of 3,4,5-trifluorophenyl bromide with a cyclopropane derivative under specific conditions to form the cyclopropane ring. The resulting intermediate is then subjected to amination using ammonia or an amine source, followed by treatment with hydrochloric acid to yield the hydrochloride salt .
Chemical Reactions Analysis
2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amine group to an amine derivative.
Scientific Research Applications
2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:
1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the trifluorophenyl group, which can affect its chemical and biological properties.
2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride: This compound lacks one fluorine atom compared to this compound, which can influence its reactivity and interactions with molecular targets.
These comparisons highlight the unique features of this compound, such as its trifluorophenyl group and cyclopropane ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,4,5-trifluorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N.ClH/c10-6-1-4(5-3-8(5)13)2-7(11)9(6)12;/h1-2,5,8H,3,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHGECDAJULCBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C(=C2)F)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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